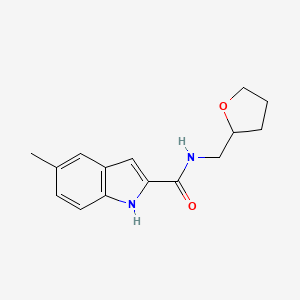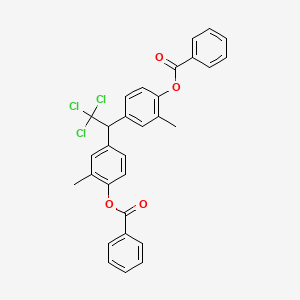![molecular formula C15H11ClN2O4 B11110923 N-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2,3-dihydro-1,4-benzodioxin-6-amine](/img/structure/B11110923.png)
N-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2,3-dihydro-1,4-benzodioxin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(E)-1-(4-CHLORO-3-NITROPHENYL)METHYLIDENE]-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)AMINE is a complex organic compound characterized by its unique structure, which includes a chlorinated nitrophenyl group and a benzodioxin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-1-(4-CHLORO-3-NITROPHENYL)METHYLIDENE]-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)AMINE typically involves a condensation reaction between 4-chloro-3-nitrobenzaldehyde and 2,3-dihydro-1,4-benzodioxin-6-amine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve advanced techniques such as column chromatography or high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-1-(4-CHLORO-3-NITROPHENYL)METHYLIDENE]-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)AMINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Reduction: Formation of the corresponding amine derivative.
Oxidation: Formation of oxides or other oxidized derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[(E)-1-(4-CHLORO-3-NITROPHENYL)METHYLIDENE]-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)AMINE has several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific biological pathways.
Materials Science: Use in the synthesis of novel materials with unique properties, such as conductive polymers or advanced composites.
Biological Studies: Investigation of its biological activity and potential therapeutic effects in various disease models.
Mechanism of Action
The mechanism of action of N-[(E)-1-(4-CHLORO-3-NITROPHENYL)METHYLIDENE]-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide
- (E)-2-(4-chlorobenzylidene)-1-(quinolin-8-yl)hydrazine
Uniqueness
N-[(E)-1-(4-CHLORO-3-NITROPHENYL)METHYLIDENE]-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)AMINE is unique due to its combination of a chlorinated nitrophenyl group and a benzodioxin moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H11ClN2O4 |
|---|---|
Molecular Weight |
318.71 g/mol |
IUPAC Name |
1-(4-chloro-3-nitrophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)methanimine |
InChI |
InChI=1S/C15H11ClN2O4/c16-12-3-1-10(7-13(12)18(19)20)9-17-11-2-4-14-15(8-11)22-6-5-21-14/h1-4,7-9H,5-6H2 |
InChI Key |
MORUXUQJFIYGJT-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)N=CC3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(3-chlorobenzyl)sulfonyl]-2,3-dihydro-1H-indole](/img/structure/B11110844.png)
![N-[(E)-(4-bromophenyl)methylidene]-N'-phenylbenzene-1,4-diamine](/img/structure/B11110850.png)
![2-(2H-benzotriazol-2-yl)-4-methylphenyl 3-[(4-bromophenyl)carbamoyl]benzenesulfonate](/img/structure/B11110852.png)
![(5E)-5-[(4-hydroxyphenyl)methylidene]-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11110856.png)
![2,4-dibromo-6-[(E)-{2-[(2-bromo-4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-iodobenzoate](/img/structure/B11110871.png)

![N-{2-[(2E)-2-(3-Ethoxy-2-hydroxybenzylidene)hydrazino]-2-oxoethyl}-2,2-diphenylacetamide](/img/structure/B11110883.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-{(Z)-[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylidene}acetohydrazide](/img/structure/B11110884.png)
![N-({N'-[(3Z)-2-Oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-3-phenylpropanamide](/img/structure/B11110891.png)
![2,6-diamino-4-[4-(trifluoromethyl)phenyl]-4H-thiopyran-3,5-dicarbonitrile](/img/structure/B11110895.png)
![2-(2,6-dibromo-4-methylphenoxy)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}acetohydrazide](/img/structure/B11110909.png)
![{2-[(E)-(2-{(2Z)-3-phenyl-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]phenoxy}acetic acid](/img/structure/B11110911.png)

![N'-[(E)-[5-(Pyridin-2-ylsulfanyl)furan-2-YL]methylidene]octanehydrazide](/img/structure/B11110940.png)
